ethyl 3-amino-6-methyl-4-[(Z)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-amino-6-methyl-4-[(Z)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thienopyridines Thienopyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-6-methyl-4-[(Z)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another significant synthetic method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-methyl-4-[(Z)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.
Scientific Research Applications
Ethyl 3-amino-6-methyl-4-[(Z)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-amino-6-methyl-4-[(Z)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridine derivatives, such as:
Clopidogrel: An antiplatelet drug used to prevent blood clots.
Prasugrel: Another antiplatelet agent with a similar mechanism of action.
Ticlopidine: An older antiplatelet drug with a different safety profile.
Uniqueness
Its combination of an amino group, a phenylethenyl moiety, and a thienopyridine core makes it a versatile compound for various scientific and industrial uses .
Properties
Molecular Formula |
C19H18N2O2S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 3-amino-6-methyl-4-[(Z)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C19H18N2O2S/c1-3-23-19(22)17-16(20)15-14(11-12(2)21-18(15)24-17)10-9-13-7-5-4-6-8-13/h4-11H,3,20H2,1-2H3/b10-9- |
InChI Key |
QPTCKAXYNNOEEB-KTKRTIGZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)/C=C\C3=CC=CC=C3)N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)C=CC3=CC=CC=C3)N |
Origin of Product |
United States |
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